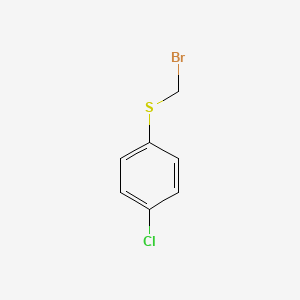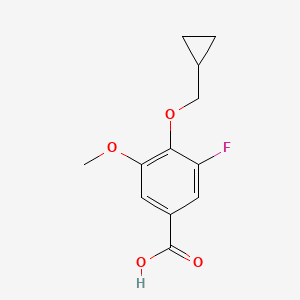![molecular formula C15H16N2O5S B8528024 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid
Vue d'ensemble
Description
2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid is a complex organic compound with a unique structure that includes a pyridinone ring, a benzylsulfonylamino group, and a carboxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid typically involves multiple steps, including the formation of the pyridinone ring and the introduction of the benzylsulfonylamino and carboxymethyl groups. Common synthetic routes may involve:
Pyrrole condensation: Using 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride.
Protection and deprotection steps: Utilizing protecting groups such as carbamates to protect amine functionalities during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfonylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Compounds with similar sulfonylamino groups, such as sulfanilamide, which are known for their antibacterial properties.
Pyridinones: Compounds with similar pyridinone rings, such as deferiprone, which is used as an iron chelator in medicine.
Uniqueness
2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H16N2O5S |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid |
InChI |
InChI=1S/C15H16N2O5S/c1-11-7-8-13(15(20)17(11)9-14(18)19)16-23(21,22)10-12-5-3-2-4-6-12/h2-8,16H,9-10H2,1H3,(H,18,19) |
Clé InChI |
LCCTWIWZVNZDJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C(=O)N1CC(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

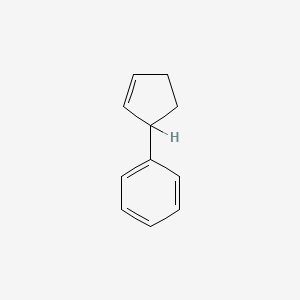
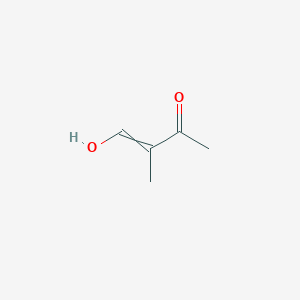
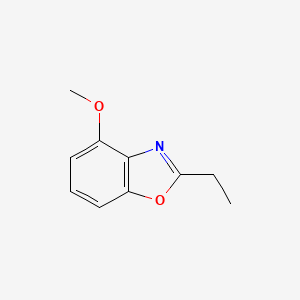
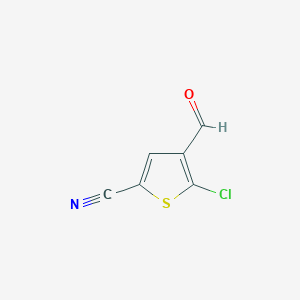
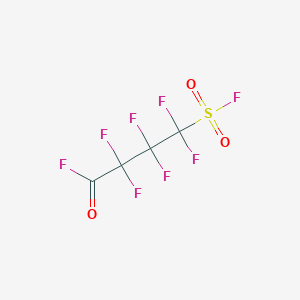
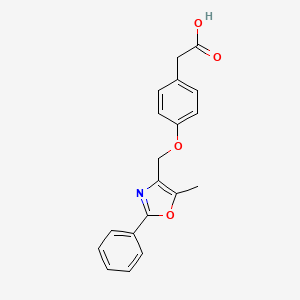
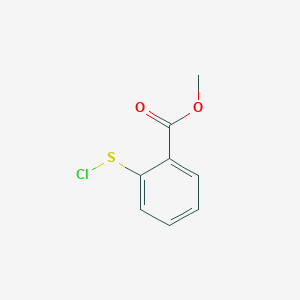
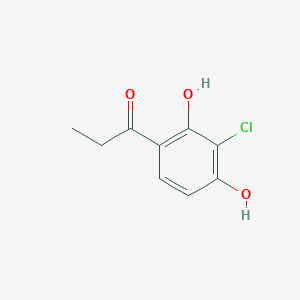
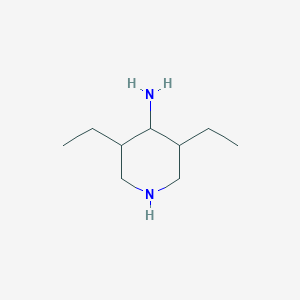
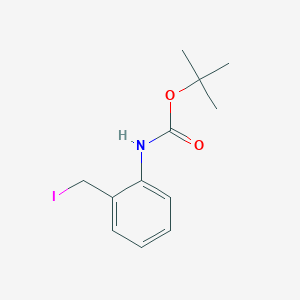
![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)
![ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate](/img/structure/B8528037.png)
